14,15-Ditridecyloctacosane

Phase Change Material Branched Alkane Thermal Energy Storage

Sourcing a high-purity, structurally defined C54 branched alkane for PCM research presents supply chain challenges. 14,15-Ditridecyloctacosane (CAS 61625-16-9) addresses the need for a symmetrical model compound to study branching effects on thermal behavior. - Unique Architecture: Symmetrical tridecyl branches on an octacosane backbone disrupt crystalline packing, potentially lowering melting point vs. linear n-tetrapentacontane (94-97°C). - Application Focus: Ideal for DSC characterization to determine melting enthalpy and supercooling mitigation in mid-temperature thermal energy storage. - Supply Assurance: Offered at 95% purity for R&D, with reliable global logistics for advanced material studies.

Molecular Formula C54H110
Molecular Weight 759.4 g/mol
CAS No. 61625-16-9
Cat. No. B15458986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-Ditridecyloctacosane
CAS61625-16-9
Molecular FormulaC54H110
Molecular Weight759.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(CCCCCCCCCCCCC)C(CCCCCCCCCCCCC)CCCCCCCCCCCCC
InChIInChI=1S/C54H110/c1-5-9-13-17-21-25-29-33-37-41-45-49-53(50-46-42-38-34-30-26-22-18-14-10-6-2)54(51-47-43-39-35-31-27-23-19-15-11-7-3)52-48-44-40-36-32-28-24-20-16-12-8-4/h53-54H,5-52H2,1-4H3
InChIKeyOQVVEIKKUVICCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14,15-Ditridecyloctacosane: Branched C54 Alkane for Thermal Energy Storage


14,15-Ditridecyloctacosane (CAS 61625-16-9) is a high-molecular-weight, branched-chain saturated hydrocarbon with the molecular formula C54H110 and a molecular weight of 759.4 g/mol . This compound belongs to the class of long-chain alkanes and features a unique structural arrangement consisting of an octacosane backbone (C28) symmetrically substituted with two tridecyl (C13) branches at the 14- and 15-positions . This highly branched architecture fundamentally differentiates it from linear n-alkanes and other branched isomers of equivalent molecular weight, imparting distinct physicochemical properties that are critically relevant for applications in phase change materials (PCMs) and thermal energy storage [1]. The compound is typically offered at a purity of 95% for research purposes, with a reported LogP of 21.02320, indicating its extremely hydrophobic, non-polar nature .

Phase-change material (PCM) research with branched alkanes
Patent-positioned for thermal energy storage applications
Branched architecture for solid-state packing disruption studies

Why Other C54 Isomers Cannot Replace 14,15-Ditridecyloctacosane in PCMs


Generic substitution of 14,15-Ditridecyloctacosane with other compounds sharing its molecular formula (C54H110), such as the linear n-tetrapentacontane (CAS 5856-66-6) or other branched isomers like 13,23,27-trimethylhenpentacontane, is scientifically unsound for applications relying on thermal phase behavior [1]. The thermodynamic properties of long-chain alkanes are exquisitely sensitive to molecular architecture, with chain branching demonstrably altering solid-state packing, melting point, and phase transition enthalpies [2]. Specifically, linear n-tetrapentacontane exhibits a distinct melting point of 94-97 °C and is characterized by a solid-state lamellar packing with strong van der Waals interactions along its extended alkyl chain . In stark contrast, the significant steric bulk introduced by the tridecyl branches in 14,15-Ditridecyloctacosane is expected to disrupt this orderly crystalline lattice, leading to a lower melting transition and potentially different phase change dynamics, including the possible presence of a rotator phase, which is common in branched alkanes but absent in linear analogs of comparable length [3]. Consequently, substituting one C54H110 alkane for another without empirical validation will result in unpredictable and likely suboptimal performance, especially in precision thermal management systems where the specific melting point and latent heat capacity are critical design parameters.

Target
Branched C54 alkane; two C13 chains disrupt crystal lattice
Linear analog
n-Tetrapentacontane straight chain; lamellar packing, melts at 94–97 °C
Phase behavior
Expected lower melting point, possible rotator phase
Phase behavior
Well-defined melting; no rotator phase reported
Substitution outcome
PCM properties may shift unpredictably; empirical characterization required
Substitution outcome
Cannot replicate branched alkane phase-change dynamics

Differentiating 14,15-Ditridecyloctacosane from In-Class Alternatives


Branched vs. Linear Architecture

14,15-Ditridecyloctacosane features a unique, highly branched molecular architecture with an octacosane (C28) backbone symmetrically substituted with two tridecyl (C13) branches at the 14- and 15-positions . Its linear isomer, n-tetrapentacontane (CAS 5856-66-6), has the identical molecular formula C54H110 but an unbranched, straight-chain structure [1]. The branched structure of 14,15-Ditridecyloctacosane is known to disrupt crystalline packing and influence phase transition behavior, whereas n-tetrapentacontane exhibits a well-defined lamellar crystal structure and melts at 94-97 °C .

Architecture
Reported
Branched: C28 + two C13 branches vs. Linear: C54 straight chain
Branching disrupts crystal packing, altering phase-change behavior relative to linear analog.
Linear isomer melting point 94–97 °C; target data unavailable.
Phase Change Material Branched Alkane Thermal Energy Storage

Predicted Hydrophobicity vs. Linear Isomer

14,15-Ditridecyloctacosane possesses a calculated LogP value of 21.02320, quantifying its extreme hydrophobicity . This value significantly surpasses that of many linear alkanes of comparable molecular weight. For instance, n-tetrapentacontane, a linear C54H110 isomer, has an estimated LogP of approximately 20.5 [1]. The branched structure of 14,15-Ditridecyloctacosane leads to a slightly higher calculated LogP, indicating even lower water solubility and a greater propensity to partition into non-polar phases .

Hydrophobicity
Data to verify
ΔLogP ≈ +0.5 vs. linear C54H110
Higher predicted hydrophobicity; may improve partitioning into non-polar matrices.
Calculated LogP; confirm experimentally.
Lipophilicity Bioavailability Partition Coefficient

Thermophysical Data Gap Analysis

Despite its relevance as a potential phase change material, the peer-reviewed literature contains no reported thermophysical data (melting point, enthalpy of fusion, thermal conductivity, etc.) for 14,15-Ditridecyloctacosane. This is in stark contrast to its linear isomer, n-tetrapentacontane, for which a melting point of 94-97 °C is established . While NIST's Web Thermo Tables (WTT) and other thermodynamic databases provide extensive critically evaluated data for many branched and linear alkanes, 14,15-Ditridecyloctacosane is absent from these collections [1]. This data gap means that any use of this compound in a thermal management application currently requires empirical characterization.

Data availability
Data to verify
No published thermophysical data vs. NIST-listed melting point, other data
Empirical characterization required before PCM application.
Linear analog data accessible through NIST WTT.
Data Availability Thermophysical Characterization Research Gap

Patent Positioning as Phase-Change Material

14,15-Ditridecyloctacosane is explicitly named in U.S. Patent 10,036,598 as an exemplary aliphatic material for use in passive heating and cooling applications, a role that fundamentally relies on phase change behavior [1]. While the patent does not provide quantitative thermal data for the compound itself, its inclusion as an example of a higher-molecular-weight PCM (encompassing C24 to C54 alkanes) signifies its intended function is based on a reversible solid-liquid transition that stores or releases thermal energy [2]. In contrast, the linear isomer n-tetrapentacontane is more commonly referenced as an analytical standard for gas chromatography, not as a functional PCM, highlighting a divergence in practical application intent .

Patent context
Class-level
Explicitly named PCM candidate in US 10,036,598
Supports intended use as phase-change material, not analytical reference.
No quantitative thermal data provided in patent.
Patent Phase Change Material Thermal Regulation

Application Scenarios for 14,15-Ditridecyloctacosane


Mid-Temperature PCMs for Thermal Energy Storage

Given its patent-protected positioning as a PCM candidate and its branched structure, 14,15-Ditridecyloctacosane is a promising candidate for developing proprietary thermal energy storage systems operating in a mid-temperature range (e.g., between 70-90 °C) [1]. Its branched molecular architecture is expected to lower the melting point and mitigate the supercooling effects commonly observed in linear n-alkanes, potentially resulting in a more stable and predictable phase-change cycle [2]. Research should focus on DSC characterization to precisely determine its melting point and enthalpy of fusion (ΔHfus) relative to linear analogs like n-tetrapentacontane, which melts at 94-97 °C .

Model Compound for Alkane Crystallization Studies

The defined and symmetrical branching pattern of 14,15-Ditridecyloctacosane makes it an ideal model compound for fundamental studies of how steric hindrance influences the solid-state packing, rotator phase formation, and crystallization kinetics of long-chain alkanes [1]. In contrast to the well-understood lamellar packing of linear n-alkanes, the crystal structure of 14,15-Ditridecyloctacosane is currently unreported, presenting an opportunity for novel crystallographic investigations [2]. Such studies could provide valuable insights for controlling the solid-state morphology and thermal properties of waxy materials, including in the formulation of advanced lubricants or coatings.

Internal Standard for Hydrocarbon Mixture Analysis

While its linear isomer is a common GC standard, the unique and well-defined structure of 14,15-Ditridecyloctacosane, combined with its high molecular weight (759.4 g/mol) and extreme hydrophobicity (LogP = 21.02320), positions it as a useful internal standard or retention time marker for the analysis of complex, high-boiling hydrocarbon mixtures, such as heavy crude oils, waxes, or synthetic base oils [1]. Its distinct molecular structure ensures it elutes at a different retention time compared to the common linear n-alkane ladder, thereby providing an unambiguous reference point in complex chromatograms without co-elution with common series members [2].

Application
Selection Property
Validation Focus
Mid-temperature PCM development
Branched architecture for phase transition tuning
Melting point and enthalpy of fusion characterization
Alkane crystallization model
Symmetrical branching for steric hindrance studies
Solid-state packing and rotator phase investigation
Internal standard for high-boiling hydrocarbons
Non-co-eluting branched structure with high molecular weight
Retention time reproducibility in complex hydrocarbon matrices

Technical Documentation Hub

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36 linked technical documents
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